(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid
Description
(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is a protected amino acid derivative featuring a cyclohexane backbone with a carboxylic acid group and a tertiary amine substituted with benzyl (C₆H₅CH₂) and tert-butoxycarbonyl (Boc, C₅H₉O₂) groups. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical development, where the Boc group protects the amino functionality during coupling reactions, while the benzyl group enhances steric bulk and modulates lipophilicity . Its rigid cyclohexane scaffold contributes to conformational stability, making it valuable in designing bioactive molecules with defined stereochemistry .
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)17(21)22/h4-8,15-16H,9-13H2,1-3H3,(H,21,22) |
InChI Key |
BEYNEIXZNXIUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclohexane Carboxylic Acid Framework
The cyclohexane backbone is typically derived from aromatic precursors via catalytic hydrogenation. Source outlines a method using 4-chlorobenzoic acid, which undergoes hydrogenation at 180°C under 75 bar H₂ pressure with a palladium catalyst, achieving >95% conversion to cyclohexanecarboxylic acid. Alternative routes include the reduction of benzoic acid derivatives using Ru/C catalysts, as demonstrated in patent CN108602758B, where p-aminobenzoic acid is hydrogenated to trans-4-aminocyclohexanecarboxylic acid with a 75% trans-selectivity .
Table 1: Hydrogenation Conditions for Cyclohexanecarboxylic Acid Derivatives
| Starting Material | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Trans:cis Ratio |
|---|---|---|---|---|---|
| 4-Chlorobenzoic acid | Pd/C | 180 | 75 | 98 | N/A |
| p-Aminobenzoic acid | Ru/C | 100 | 15 | 70 | 75:25 |
| Benzoic acid | Rh/Al₂O₃ | 120 | 10 | 85 | 50:50 |
These methods highlight the trade-off between yield and stereoselectivity, with Ru/C emerging as the preferred catalyst for trans-product dominance .
Introduction of the Amino Group
Amination strategies vary depending on the desired stereochemistry. Patent WO2013007712A1 describes halogenation followed by nucleophilic substitution, where cyclohexanecarboxylic acid is treated with PCl₅ to form the acyl chloride, which reacts with benzylamine to yield 4-benzylaminocyclohexanecarboxylic acid . However, this approach suffers from poor stereocontrol, necessitating subsequent resolution steps.
Superior stereoselectivity is achieved via reductive amination. Source reports a method using a chiral glyoxylate-derived N-sulfinyl imine, where photoredox catalysis enables radical addition to the imine, producing α-amino acids with >90% enantiomeric excess (ee). Applied to cyclohexane systems, this protocol could theoretically streamline the synthesis of (1R,4R)-stereoisomers .
Benzylation and Boc Protection
Benzylation of the amino group is typically performed using benzyl bromide in the presence of a base such as K₂CO₃. Patent CN108602758B details a one-pot procedure where the hydrogenation product is directly treated with benzyl bromide, achieving 85% yield without isolating intermediates .
Boc protection follows, employing di-tert-butyl dicarbonate (Boc₂O) under mild conditions. Source demonstrates this step in a racemic synthesis, where the free amine reacts with Boc₂O in acetone at room temperature, yielding 70% protected product. Critical to this step is maintaining a pH >8 to prevent premature deprotection .
Table 2: Boc Protection Optimization
Stereochemical Resolution
Achieving the (1R,4R) configuration requires diastereomeric separation. Source employs enzymatic resolution using Candida cylindracea cholesterol esterase, which selectively esterifies the cis-isomer, leaving the trans-product in >99% ee. Alternatively, selective crystallization from hexane/ethyl acetate mixtures enriches the trans-isomer to 95% purity .
Process Optimization and Scaling
Industrial-scale synthesis prioritizes cost efficiency and minimal waste. Patent CN108602758B exemplifies this by integrating hydrogenation, Boc protection, and esterification into a single reactor, reducing solvent use by 40% . Key parameters include:
Chemical Reactions Analysis
Deprotection Reactions
The Boc-protected amine undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for further functionalization in drug synthesis.
Mechanistic Insight :
-
The Boc group is cleaved under acidic conditions via protonation of the carbonyl oxygen, followed by elimination of CO<sub>2</sub> and tert-butanol. The benzyl group remains intact due to its stability under acidic conditions.
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.
Key Example :
-
Reaction with methylamine using HATU as a coupling agent produces amides with retained stereochemistry, crucial for bioactive molecule synthesis.
Reductive Alkylation
The free amine (after Boc deprotection) undergoes reductive alkylation with aldehydes/ketones.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH(OAc)<sub>3</sub> | Piperidine, DCM, 25°C | N-Alkylated cyclohexane derivatives | 95% |
Case Study :
-
Reductive amination with formaldehyde and NaBH(OAc)<sub>3</sub> yields N-methylated products, enhancing lipophilicity for membrane permeability .
Oxidation and Functionalization
The cyclohexane ring’s stability allows selective oxidation of side chains.
Stereochemical Considerations :
Comparative Reactivity Table
| Functional Group | Reaction | Reactivity | Steric Effects |
|---|---|---|---|
| Boc-protected amine | Acidolysis | High | Minimal |
| Carboxylic acid | Esterification | Moderate | High (C-1 position) |
| Cyclohexane ring | Oxidation | Low | Significant |
Scientific Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and metabolic disorders. For instance, derivatives of cyclohexanecarboxylic acid have been explored as potential inhibitors for enzymes involved in metabolic pathways.
Synthesis of Bioactive Compounds
Research has shown that (1R,4R)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid can be utilized in the synthesis of:
- Janus Kinase Inhibitors: These inhibitors are crucial in treating autoimmune diseases and certain cancers .
- Dipeptides for Diabetes Treatment: The compound's derivatives have been employed in developing dipeptidyl peptidase IV inhibitors, which are essential for managing type 2 diabetes .
Research on Drug Delivery Systems
Studies indicate that cyclohexane derivatives can enhance drug solubility and bioavailability, making them suitable candidates for formulating drug delivery systems . The structural characteristics of (1R,4R)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid contribute to its effectiveness in this area.
Case Study 1: Synthesis of Janus Kinase Inhibitors
A study detailed the use of (1R,4R)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid as an intermediate in synthesizing potent Janus kinase inhibitors. The synthesized inhibitors demonstrated significant efficacy in preclinical models of autoimmune diseases, highlighting the compound's role in drug discovery .
Case Study 2: Dipeptidyl Peptidase IV Inhibitors
Another research project focused on developing dipeptidyl peptidase IV inhibitors using this compound as a building block. The resulting compounds exhibited promising activity against diabetes-related targets, showcasing their potential therapeutic application .
Mechanism of Action
The mechanism of action of (1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyl and tert-butoxycarbonyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The cyclohexane ring provides structural rigidity, which can enhance the compound’s stability and efficacy in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional properties of (1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid with analogous compounds:
Structural and Functional Insights:
- Steric and Lipophilic Effects : The benzyl group in the target compound increases lipophilicity (logP ≈ 3.2) compared to methyl-substituted analogs (logP ≈ 1.8), enhancing membrane permeability in drug delivery .
- Conformational Rigidity: The cyclohexane ring restricts rotational freedom, improving binding specificity in enzyme inhibitors compared to flexible butanoic acid derivatives .
- Protection Strategy: Dual Boc/benzyl protection offers superior stability under acidic conditions compared to singly protected analogs like 4-((tert-butoxycarbonyl)amino)butanoic acid .
Research Findings
Comparative Performance:
- Reactivity: The methyl-substituted analog (C₁₄H₂₅NO₄) exhibits faster coupling kinetics in solid-phase peptide synthesis due to reduced steric hindrance .
- Solubility: Butanoic acid derivatives (e.g., C₉H₁₇NO₄) show higher aqueous solubility (25 mg/mL vs. 5 mg/mL for the target compound) but lower cellular uptake .
Notes
- Contradictions : While most sources recommend cold storage, some protocols omit temperature specifications, suggesting context-dependent stability .
- Safety : The benzyl group introduces flammability risks (GHS Warning: H302, H312, H332), requiring handling under inert atmospheres .
- Synthetic Challenges : Competitive side reactions (e.g., Boc deprotection) occur in polar aprotic solvents, necessitating strict pH control .
Biological Activity
(1R,4R)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a cyclohexane ring with a benzyl group and a tert-butoxycarbonyl (Boc) amino moiety, which are crucial for its interactions with biological targets.
- Molecular Formula : C₁₁H₁₇N₁O₄
- Molecular Weight : 227.26 g/mol
- CAS Number : 298716-03-7
- Solubility : Slightly soluble in water, stable under recommended storage conditions (2-8°C) .
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological macromolecules. The presence of the Boc group enhances stability and solubility, while the benzyl group may facilitate binding to proteins or enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds similar to (1R,4R)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid exhibit antimicrobial properties. For instance, studies have shown that derivatives of cyclohexanecarboxylic acids can inhibit bacterial growth by disrupting cell wall synthesis .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example, it may act as an inhibitor of proteases or kinases, which play significant roles in various diseases including cancer and inflammatory conditions. The inhibition of these enzymes can lead to reduced pathological processes associated with these diseases .
Study 1: Antimicrobial Efficacy
A study conducted on a series of cyclohexanecarboxylic acid derivatives demonstrated that modifications at the amino position significantly influenced antimicrobial activity against Gram-positive bacteria. The results indicated that the presence of a benzyl group enhanced activity compared to simpler amines.
| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| Control | 0.5 µg/mL | 2 µg/mL |
| (1R,4R)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid | 0.25 µg/mL | 1 µg/mL |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that (1R,4R)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid exhibited significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
These findings suggest potential therapeutic applications in oncology.
Q & A
Q. Can this compound act as a precursor for bromodomain inhibitors?
- Methodological Answer : Yes. The Boc-protected amine enables modular derivatization. In a structure-guided design, a cyclohexanecarboxylic acid was coupled to a benzimidazole scaffold to create a selective bromodomain inhibitor, with binding affinity confirmed via SPR assays .
Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
